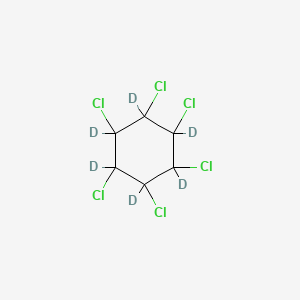

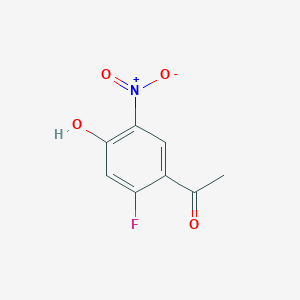

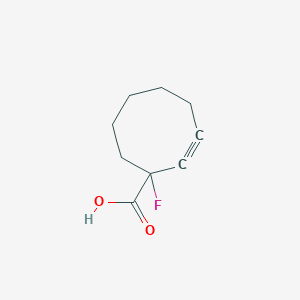

![molecular formula C14H24N6O6S B1450611 Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid CAS No. 30263-43-5](/img/structure/B1450611.png)

Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid is represented by the molecular formula C14H24N6O6S . The exact structural details are not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

Antiproliferative Effects in Cancer Research Research has investigated the antiproliferative effects of furan-containing sulfur flavors, including compounds similar to Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid, on human leukemia Jurkat cells. These compounds showed potential in inducing DNA fragmentation and reducing cell viability, suggesting their applicability in cancer research and treatment. The study by Zhang et al. (2015) in the Food Chemistry journal highlights the significance of furan-containing disulfides in antiproliferative effects, mediated through oxidative stress and caspase-3 activation in cancer cells (Zhang et al., 2015).

Chemical Synthesis and Spectroscopic Analysis Kraicheva et al. (2004) focused on the synthesis of novel 5-methylfuryl-containing Schiff bases and related bis(aminophosphonates). Their research, published in Phosphorus, Sulfur, and Silicon and the Related Elements, involves compounds structurally related to Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid. These compounds were characterized using elemental analysis, TLC, IR, and NMR spectroscopy, providing valuable insights into their structural and dynamic features, which are crucial for various scientific applications (Kraicheva et al., 2004).

Catalysis in Organic Synthesis The study by Muthyala et al. (2011) in the Chinese Journal of Chemistry discusses a one-pot synthesis method involving compounds like Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid. This method, catalyzed by copper(II) triflate under solvent-free conditions, demonstrates the potential of such compounds in facilitating efficient and eco-friendly organic synthesis processes (Muthyala et al., 2011).

Stability Studies in Food Chemistry Guth et al. (1995) conducted model reactions on the stability of disulfides in heated foods, including compounds similar to Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid. This research, published in the Journal of Agricultural and Food Chemistry, provides insights into the thermal stability and degradation processes of such compounds, which are vital for understanding their behavior in various food products (Guth et al., 1995).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(5-methylfuran-2-yl)methyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H11N3O.H2O4S/c2*1-5-2-3-6(11-5)4-10-7(8)9;1-5(2,3)4/h2*2-3H,4H2,1H3,(H4,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIWZFQYFVTWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN=C(N)N.CC1=CC=C(O1)CN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

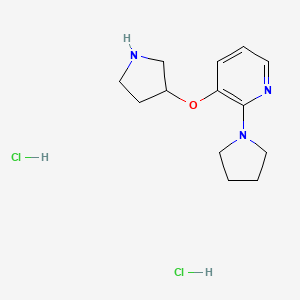

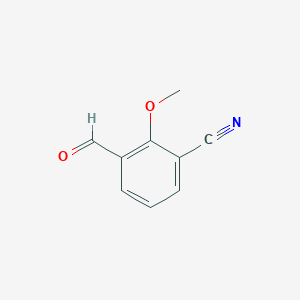

![2,4,6-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B1450534.png)

![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)